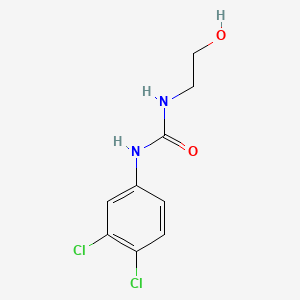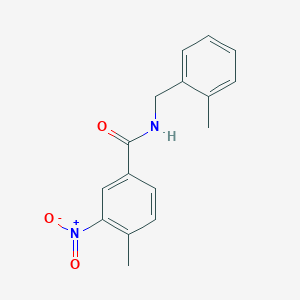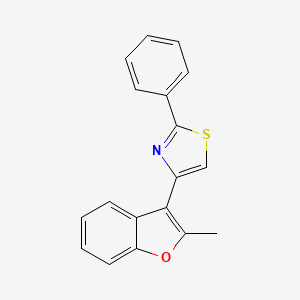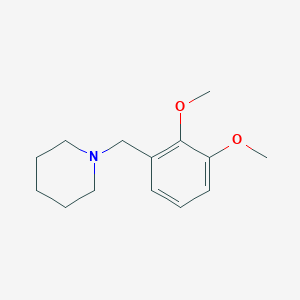
N-(3,4-dichlorophenyl)-N'-(2-hydroxyethyl)urea
説明
N-(3,4-dichlorophenyl)-N'-(2-hydroxyethyl)urea, also known as DCPU, is a chemical compound that has been widely studied for its various applications in scientific research. It is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively researched. In
科学的研究の応用
In Vitro Inhibition of Translation Initiation - Potential Anti-Cancer Agents
- N,N'-diarylureas, including N-(3,4-dichlorophenyl)-N'-(2-hydroxyethyl)urea, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor. These compounds can inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. This property suggests their potential as leads for developing non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).
Electro-Fenton Degradation of Antimicrobials
- The compound has been studied in the degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems. These studies are important in understanding the environmental impact and breakdown of these antimicrobial agents (Sirés et al., 2007).
High-Pressure Liquid Chromatography Applications
- High-pressure liquid chromatography has been employed to analyze N-3,4-dichlorophenyl-N'-hydroxyurea. This demonstrates the compound's relevance in analytical chemistry for separating and identifying chemical components (Makuch et al., 1977).
Bacterial Metabolism in Pesticide Degradation
- Research has explored the role of bacterial metabolism, particularly urease-producing bacteria, in the degradation of urea derivatives, including N-(3,4-dichlorophenyl)-N'-(2-hydroxyethyl)urea. This is crucial for understanding the environmental fate of pesticides and their potential transformation into mutagens (Szarapińska-Kwaszewska & Mikucki, 1992).
Antimycobacterial Activity
- Substituted urea derivatives, including 3,4-dichlorophenyl-ureas, have shown antimycobacterial activity against Mycobacterium tuberculosis. This suggests their potential application in developing new drugs for treating tuberculosis (Scozzafava et al., 2001).
Photodegradation and Hydrolysis in Water
- Studies have investigated the photodegradation and hydrolysis of this compound in water, which is vital for understanding its environmental stability and breakdown processes (Gatidou & Iatrou, 2011).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c10-7-2-1-6(5-8(7)11)13-9(15)12-3-4-14/h1-2,5,14H,3-4H2,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIXSUQUIZCQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCO)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164786 | |
| Record name | Urea, 1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15145-34-3 | |
| Record name | Urea, 1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC164572 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)
![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)


![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)

![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)
![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)
![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![ethyl 3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5818418.png)

